1-(4-Fluoro-3-nitrophenyl)-3-(2-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-3-nitrophenyl)-3-(2-fluorophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-nitrophenyl)-3-(2-fluorophenyl)urea typically involves the reaction of 4-fluoro-3-nitroaniline with 2-fluoroaniline in the presence of a carbonyl source such as phosgene or a phosgene substitute. The reaction conditions may include:
- Solvent: Common solvents include dichloromethane or toluene.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include:
- Continuous flow reactors to ensure consistent product quality.
- Optimization of reaction conditions to maximize yield and minimize by-products.
- Implementation of safety measures to handle toxic reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3-nitrophenyl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products
Reduction: 1-(4-Amino-3-nitrophenyl)-3-(2-fluorophenyl)urea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Fluoro-3-nitroaniline, 2-fluoroaniline, and carbon dioxide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its urea moiety.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: May be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-nitrophenyl)-3-(2-fluorophenyl)urea would depend on its specific application. For example:
Enzyme Inhibition: The compound may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate binding.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-3-(2-fluorophenyl)urea: Lacks the nitro group, which may affect its reactivity and biological activity.
1-(4-Nitrophenyl)-3-(2-fluorophenyl)urea: Lacks the fluorine substituent on the 4-position phenyl ring.
1-(4-Fluoro-3-nitrophenyl)-3-phenylurea: Lacks the fluorine substituent on the 2-position phenyl ring.
Uniqueness
1-(4-Fluoro-3-nitrophenyl)-3-(2-fluorophenyl)urea is unique due to the presence of both fluorine and nitro groups, which can significantly influence its chemical properties, reactivity, and potential applications. The combination of these substituents may enhance its ability to interact with specific biological targets or improve its stability under certain conditions.
Properties
IUPAC Name |
1-(4-fluoro-3-nitrophenyl)-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3O3/c14-9-3-1-2-4-11(9)17-13(19)16-8-5-6-10(15)12(7-8)18(20)21/h1-7H,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBMMZWVIAQJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.